molecular formula C10H11FO B7965800 1-(3-Fluoro-4-methylphenyl)propan-2-one

1-(3-Fluoro-4-methylphenyl)propan-2-one

Cat. No.: B7965800
M. Wt: 166.19 g/mol
InChI Key: DCQSPJHUPFCYNT-UHFFFAOYSA-N
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Description

1-(3-Fluoro-4-methylphenyl)propan-2-one is an organic compound with the molecular formula C10H11FO It is a derivative of phenylacetone, characterized by the presence of a fluorine atom and a methyl group on the phenyl ring

Preparation Methods

The synthesis of 1-(3-Fluoro-4-methylphenyl)propan-2-one can be achieved through several routes. One common method involves the Friedel-Crafts acylation of 3-fluoro-4-methylbenzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to prevent side reactions.

Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield. These methods often employ optimized reaction conditions, including precise temperature control, reagent concentration, and reaction time, to maximize efficiency and minimize waste.

Chemical Reactions Analysis

1-(3-Fluoro-4-methylphenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of the corresponding alcohol.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for this reaction include sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.

Scientific Research Applications

1-(3-Fluoro-4-methylphenyl)propan-2-one has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways involving fluorinated aromatic compounds.

    Medicine: Research into the pharmacological properties of fluorinated ketones has shown potential for the development of new therapeutic agents.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties, such as enhanced stability and reactivity.

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-4-methylphenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom can influence the compound’s reactivity and binding affinity to enzymes and receptors. This can result in altered metabolic pathways and biological effects, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

1-(3-Fluoro-4-methylphenyl)propan-2-one can be compared with other similar compounds, such as phenylacetone and its derivatives. The introduction of the fluorine atom and methyl group imparts unique properties, including increased lipophilicity and metabolic stability. These characteristics can enhance the compound’s performance in various applications, distinguishing it from its analogs.

Similar Compounds

  • Phenylacetone
  • 1-Phenyl-2-propanone
  • 3-Fluoro-4-methylbenzaldehyde

Properties

IUPAC Name

1-(3-fluoro-4-methylphenyl)propan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO/c1-7-3-4-9(5-8(2)12)6-10(7)11/h3-4,6H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCQSPJHUPFCYNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CC(=O)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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